molecular formula C9H6BrFN2S B14027946 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine

5-(4-Bromo-3-fluorophenyl)thiazol-2-amine

Cat. No.: B14027946
M. Wt: 273.13 g/mol
InChI Key: IWUJEJRAPQXFPP-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-bromo-3-fluorobenzoyl chloride under alkaline conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the fluorine atom.

    5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the bromine atom.

Uniqueness

The presence of both bromine and fluorine atoms in 5-(4-Bromo-3-fluorophenyl)thiazol-2-amine enhances its biological activity and selectivity compared to similar compounds. This dual substitution pattern allows for unique interactions with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

IWUJEJRAPQXFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)F)Br

Origin of Product

United States

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